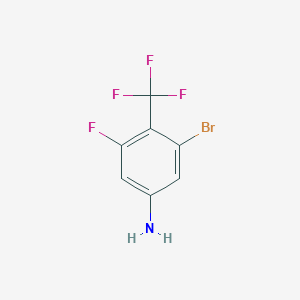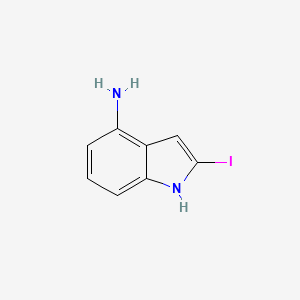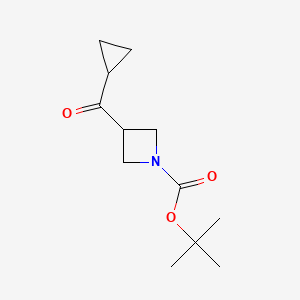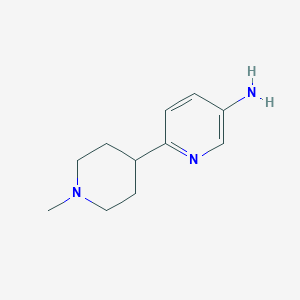
4-Cyclopropyl-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes This compound features a pyridine ring substituted with a cyclopropyl group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where 2-methylpyridine reacts with cyclopropyl bromide in the presence of a base like potassium carbonate.
Formylation: The next step is the formylation of the 3-position of the pyridine ring. This can be accomplished using a Vilsmeier-Haack reaction, where the cyclopropylated pyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-cyclopropyl-2-methyl-3-pyridinecarboxylic acid.
Reduction: 4-cyclopropyl-2-methyl-3-pyridinemethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amines, which can be useful in studying enzyme mechanisms or developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but with the formyl group at the 2-position.
Nicotinaldehyde (3-formylpyridine): Similar structure but without the cyclopropyl and methyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but with the formyl group at the 4-position.
Uniqueness
4-Cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other pyridinecarboxaldehydes.
This detailed article provides a comprehensive overview of 4-cyclopropyl-2-methyl-3-Pyridinecarboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
4-cyclopropyl-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-10(6-12)9(4-5-11-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Clé InChI |
VUDKHIHVRRATQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1C=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)

![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)

![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)

![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)



![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
